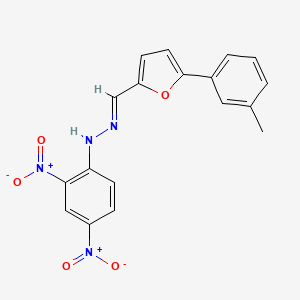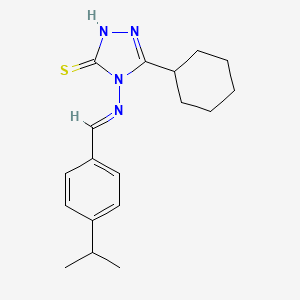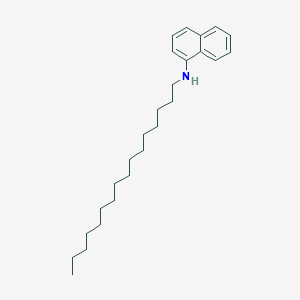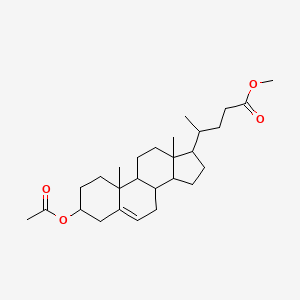
Biphenyl-2-YL-phenyl-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-2-YL-phenyl-methanol: is an organic compound with the molecular formula C19H16O. . This compound consists of a biphenyl group attached to a phenylmethanol moiety, making it a versatile molecule in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: One common method for synthesizing biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of biphenyl-2-YL-phenyl-methanol typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: It can be reduced to form biphenyl-2-YL-phenyl-methane using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of biphenyl-2-YL-phenyl-methane.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Biphenyl-2-YL-phenyl-methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Pharmaceuticals: This compound is a key intermediate in the synthesis of certain pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industry:
Mécanisme D'action
The mechanism of action of biphenyl-2-YL-phenyl-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl moiety allows for strong π-π interactions with aromatic amino acids in proteins, while the phenylmethanol group can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Biphenylmethanol: Similar structure but lacks the additional phenyl group.
2-Phenylbenzyl alcohol: Another name for biphenyl-2-YL-phenyl-methanol.
Biphenyl-4-YL-phenyl-methanol: A structural isomer with the phenylmethanol group attached at a different position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
30469-82-0 |
|---|---|
Formule moléculaire |
C19H16O |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
phenyl-(2-phenylphenyl)methanol |
InChI |
InChI=1S/C19H16O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14,19-20H |
Clé InChI |
MAURYBCGPBNOMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-benzyl-8-[(2,3-dihydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11966327.png)

![N-[1-(1H-benzimidazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11966337.png)
![3-{(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11966340.png)

![1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11966350.png)
![diethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966356.png)
![N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11966362.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966372.png)
![(2E)-2-(4-butoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11966400.png)
![benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966402.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B11966412.png)
